molecular formula C26H27N3O3S2 B12137502 N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B12137502
M. Wt: 493.6 g/mol
InChI Key: WDWBNPVNVIFMNC-UHFFFAOYSA-N
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Description

This compound belongs to the thiopheno[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfur and nitrogen atoms. Its structure includes a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-one scaffold modified with a 2-furylmethyl group at position 3 and a thioacetamide side chain at position 2, linked to a 6-ethyl-2-methylphenyl substituent . The synthesis typically involves nucleophilic substitution reactions between chloroacetamide intermediates and thiol-containing precursors under reflux conditions, as observed in analogous compounds (e.g., 68–74% yields for similar derivatives) .

Key structural features influencing its properties include:

  • Hydrogen bonding: The 4-oxo group and acetamide moiety facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H27N3O3S2/c1-3-17-9-6-8-16(2)23(17)27-21(30)15-33-26-28-24-22(19-11-4-5-12-20(19)34-24)25(31)29(26)14-18-10-7-13-32-18/h6-10,13H,3-5,11-12,14-15H2,1-2H3,(H,27,30)

InChI Key

WDWBNPVNVIFMNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core structures, such as the furan, benzothiophene, and pyrimidine rings, followed by their functionalization and coupling.

  • Step 1: Preparation of Furan Ring

    • Reagents: Furan, ethyl bromide
    • Conditions: Reflux in the presence of a base such as potassium carbonate
  • Step 2: Preparation of Benzothiophene Ring

    • Reagents: Thiophene, bromobenzene
    • Conditions: Palladium-catalyzed coupling reaction
  • Step 3: Preparation of Pyrimidine Ring

    • Reagents: Urea, acetylacetone
    • Conditions: Acidic or basic conditions
  • Step 4: Coupling Reactions

    • Reagents: Prepared furan, benzothiophene, and pyrimidine intermediates
    • Conditions: Various coupling agents such as EDCI, DCC

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative, more sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Oxidizing agents such as hydrogen peroxide, potassium permanganate
    • Conditions: Mild to moderate temperatures
  • Reduction

    • Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride
    • Conditions: Low temperatures, inert atmosphere
  • Substitution

    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Varies depending on the substituent

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: EDCI, DCC

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Anticancer Research: Investigation of its potential as an anticancer agent.

    Antimicrobial Research: Study of its antimicrobial properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(6-ethyl-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenz o[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-withdrawing groups (EWGs): The 4-nitrophenyl substituent in increases electrophilicity at the acetamide carbonyl, enhancing reactivity in nucleophilic environments.
  • Aromatic substituents : The 2-furylmethyl group in the target compound offers moderate electron-donating properties compared to the 4-chlorophenyl group in , which may alter binding kinetics in enzyme active sites.

Data-Driven Insights

Table 2: Spectroscopic and Physical Property Trends

Feature Target Compound 4-Nitrophenyl Analogue 4-Chlorophenyl Analogue
1H NMR (δ, ppm) Aromatic protons: ~6.8–7.5 (furyl) Aromatic protons: ~7.5–8.2 (nitro group deshielding) Aromatic protons: ~7.3–7.6 (chlorine effect)
13C NMR (δ, ppm) Carbonyl (C=O): ~170 Carbonyl (C=O): ~172 Carbonyl (C=O): ~171
LogP Estimated ~3.5 ~2.8 ~3.2
Hydrogen bonding Moderate (furyl O, 4-oxo) Strong (nitro group) Moderate (chlorine)

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